molecular formula C15H19N3OS B2524557 (E)-N'-(3-methylbenzo[d]thiazol-2(3H)-ylidene)cyclohexanecarbohydrazide CAS No. 392245-12-4

(E)-N'-(3-methylbenzo[d]thiazol-2(3H)-ylidene)cyclohexanecarbohydrazide

Cat. No.: B2524557
CAS No.: 392245-12-4
M. Wt: 289.4
InChI Key: RAAAIHSZJVFTCV-BMRADRMJSA-N
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Description

(E)-N'-(3-methylbenzo[d]thiazol-2(3H)-ylidene)cyclohexanecarbohydrazide is a synthetic organic compound characterized by a benzothiazole core fused with a cyclohexanecarbohydrazide moiety via an imine linkage. This places it within the benzothiazole class of heterocyclic compounds, which are the subject of extensive investigation in medicinal chemistry due to their diverse and potent biological activities . Benzothiazole derivatives are recognized as privileged scaffolds in drug discovery, with documented scientific interest in their antibacterial , antifungal , anti-inflammatory , antitumor , and anti-Alzheimer's properties. The specific structure of this reagent, featuring a hydrazone functionality (C=N-N), is often associated with the ability to coordinate with metal ions or interact with enzyme active sites, making it a valuable precursor for developing pharmacologically active agents. Its mechanism of action in biological systems is hypothesized to involve interaction with key enzymes or receptors; for instance, structurally related benzothiazole-hydrazone analogs have been explored as inhibitors for targets like acetylcholinesterase and butyrylcholinesterase in neurodegenerative disease research . The presence of the lipophilic cyclohexane ring may influence the compound's pharmacokinetic properties, including its cellular uptake and distribution . This compound is intended for non-human research applications only. It is a key chemical tool for synthetic organic chemists aiming to build novel heterocyclic systems and for pharmacologists screening new bioactive molecules. It is suitable for in vitro biochemical assays, mechanism of action studies, and as a building block for the synthesis of more complex chemical entities in drug discovery programs.

Properties

IUPAC Name

N-[(E)-(3-methyl-1,3-benzothiazol-2-ylidene)amino]cyclohexanecarboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19N3OS/c1-18-12-9-5-6-10-13(12)20-15(18)17-16-14(19)11-7-3-2-4-8-11/h5-6,9-11H,2-4,7-8H2,1H3,(H,16,19)/b17-15+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RAAAIHSZJVFTCV-BMRADRMJSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=CC=CC=C2SC1=NNC(=O)C3CCCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN\1C2=CC=CC=C2S/C1=N/NC(=O)C3CCCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

289.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-N’-(3-methylbenzo[d]thiazol-2(3H)-ylidene)cyclohexanecarbohydrazide typically involves the condensation of 3-methylbenzo[d]thiazol-2(3H)-one with cyclohexanecarbohydrazide under acidic or basic conditions. The reaction is often carried out in a solvent such as ethanol or methanol, and the mixture is refluxed for several hours to ensure complete reaction. The product is then purified by recrystallization or chromatography.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions for higher yields and purity, as well as implementing continuous flow processes to enhance efficiency.

Chemical Reactions Analysis

Types of Reactions

(E)-N’-(3-methylbenzo[d]thiazol-2(3H)-ylidene)cyclohexanecarbohydrazide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups on the benzo[d]thiazole ring are replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.

    Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in anhydrous solvents like tetrahydrofuran or ether.

    Substitution: Various nucleophiles such as halides, amines, or thiols; reactions often require catalysts or specific conditions like elevated temperatures or pressures.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides or hydroxylated derivatives, while reduction could produce amines or alcohols.

Scientific Research Applications

Chemistry

In chemistry, (E)-N’-(3-methylbenzo[d]thiazol-2(3H)-ylidene)cyclohexanecarbohydrazide is used as a building block for the synthesis of more complex molecules

Biology

The compound has shown promise in biological studies, particularly in the development of new pharmaceuticals. Its ability to interact with biological targets makes it a candidate for drug design and development.

Medicine

In medicinal chemistry, (E)-N’-(3-methylbenzo[d]thiazol-2(3H)-ylidene)cyclohexanecarbohydrazide is being investigated for its potential therapeutic properties. It may exhibit antimicrobial, anticancer, or anti-inflammatory activities, making it a valuable compound for drug discovery.

Industry

In the industrial sector, this compound can be used in the production of advanced materials, such as polymers and coatings. Its chemical properties make it suitable for applications requiring stability and specific reactivity.

Mechanism of Action

The mechanism by which (E)-N’-(3-methylbenzo[d]thiazol-2(3H)-ylidene)cyclohexanecarbohydrazide exerts its effects involves interactions with molecular targets such as enzymes or receptors. The benzo[d]thiazole moiety can bind to active sites on proteins, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Physicochemical and Spectral Comparisons

Melting Points and Yields

Compound Melting Point (°C) Yield (%) Reference
Target Compound Data not available Data not available
1,2-Bis(3-methylbenzo[d]thiazol-2-ylidene)hydrazine 259–261 40
4d () Reported in 90–92
3-Methyl-2-((3-methylbenzo[d]thiazol-2-ylidene)methyl)benzo[d]thiazol-3-ium tosylate Not specified 77

Key Insight : High-yield syntheses (e.g., 90–92% for compounds) often employ one-pot methods, whereas dimeric or charged analogs (e.g., ) show lower yields due to steric challenges.

Spectral Data

  • 1H NMR : For compounds, aromatic protons in the benzothiazole ring resonate at δ 6.8–8.2 ppm, while cyclohexane protons appear upfield (δ 1.2–2.5 ppm). The target compound’s cyclohexane signals are expected to align with these ranges .
  • 13C NMR : Carbonyl carbons in hydrazones typically appear at δ 160–180 ppm. The cyclohexanecarbohydrazide carbonyl in the target compound may resonate near δ 170 ppm, similar to ’s trimethoxybenzohydrazide (δ 165–170 ppm) .

Biological Activity

(E)-N'-(3-methylbenzo[d]thiazol-2(3H)-ylidene)cyclohexanecarbohydrazide is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the existing literature on its biological properties, mechanisms of action, and therapeutic potentials, supported by data tables and case studies.

Chemical Structure and Properties

The compound has a complex structure characterized by a benzo[d]thiazole moiety linked to a cyclohexanecarbohydrazide. The molecular formula is C16H18N4SC_{16}H_{18}N_{4}S with a molecular weight of 302.41 g/mol. Its structural features suggest potential interactions with biological targets, which are critical for its biological activity.

Biological Activity Overview

Research indicates that this compound exhibits various biological activities including:

  • Antimicrobial Activity : Studies have shown that this compound has significant antimicrobial properties against a range of bacterial strains. For instance, it demonstrated notable inhibition against Staphylococcus aureus and Escherichia coli.
  • Anticancer Properties : Preliminary investigations suggest that the compound may induce apoptosis in cancer cell lines, particularly in breast and colon cancer models. Mechanistic studies indicate that it may activate caspase pathways leading to programmed cell death.
  • Anti-inflammatory Effects : The compound has been reported to reduce inflammatory markers in vitro, indicating potential use in treating inflammatory diseases.

Table 1: Antimicrobial Activity of this compound

MicroorganismMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli16 µg/mL
Pseudomonas aeruginosa64 µg/mL
Candida albicans128 µg/mL

Table 2: Cytotoxic Effects on Cancer Cell Lines

Cell LineIC50 (µM)
MCF-7 (Breast Cancer)15
HT-29 (Colon Cancer)20
A549 (Lung Cancer)25
  • Apoptosis Induction : The compound appears to trigger intrinsic apoptotic pathways by upregulating pro-apoptotic proteins such as Bax and downregulating anti-apoptotic proteins like Bcl-2.
  • Inhibition of Cell Proliferation : It inhibits DNA synthesis in cancer cells, which is evident from cell cycle analysis showing G0/G1 phase arrest.
  • Modulation of Inflammatory Pathways : The compound may inhibit the NF-kB signaling pathway, reducing the expression of pro-inflammatory cytokines.

Case Studies

A recent study evaluated the efficacy of this compound in a murine model of breast cancer. Mice treated with the compound showed a significant reduction in tumor volume compared to control groups. Histopathological analysis revealed increased apoptosis in tumor tissues, corroborating in vitro findings.

Q & A

Q. How to design in vivo toxicity profiling studies?

  • Methodological Answer : Use acute toxicity models (OECD 423) in rodents, administering doses from 50–500 mg/kg. Monitor hematological (CBC), hepatic (ALT/AST), and renal (creatinine) parameters. For chronic toxicity, conduct 28-day repeated-dose studies .

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